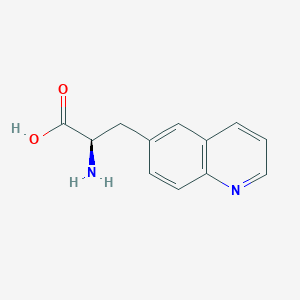

(2R)-2-amino-3-(quinolin-6-yl)propanoic acid

CAS No.:

Cat. No.: VC18098046

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O2 |

|---|---|

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | (2R)-2-amino-3-quinolin-6-ylpropanoic acid |

| Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |

| Standard InChI Key | GVUXWMQJDJQMLK-SNVBAGLBSA-N |

| Isomeric SMILES | C1=CC2=C(C=CC(=C2)C[C@H](C(=O)O)N)N=C1 |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline ring substituted at the sixth position, linked via a methylene group to a chiral amino acid core. Key features include:

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Molecular Weight: 216.24 g/mol

-

IUPAC Name: (2R)-2-amino-3-quinolin-6-ylpropanoic acid

-

Stereochemistry: The (2R) configuration confers chirality, critical for biological interactions .

Structural Representations:

Synthesis and Manufacturing

Asymmetric Synthesis

The synthesis of (2R)-2-amino-3-(quinolin-6-yl)propanoic acid typically employs asymmetric catalytic methods to achieve enantiomeric purity:

-

Transition Metal Catalysis: Palladium or ruthenium catalysts facilitate stereoselective C–H functionalization, enabling quinoline-6-yl group incorporation.

-

Ionic Liquid-Mediated Reactions: Solvents like 1-butyl-3-methylimidazolium tetrafluoroborate enhance reaction efficiency and reduce environmental impact.

Alternative Routes

A multi-step approach reported for analogous compounds involves:

-

Vilsmeier-Haack Formylation: Introduces formyl groups to aromatic precursors.

-

Erlenmeyer-Plöchl Reaction: Forms dehydroamino acid intermediates.

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Transition Metal | 78 | >99 | High stereoselectivity |

| Ionic Liquid | 85 | 98 | Eco-friendly solvent system |

| Multi-Step Synthesis | 65 | 95 | Scalability |

Biological Activity and Mechanisms

Neuroprotective Effects

The quinoline moiety’s planar structure allows penetration of the blood-brain barrier. In vitro studies suggest modulation of glutamate receptors and inhibition of excitotoxicity, potentially mitigating neurodegenerative conditions like Alzheimer’s disease .

Enzyme Modulation

-

Cyclooxygenase-2 (COX-2) Inhibition: Reduces prostaglandin synthesis, implicating anti-inflammatory applications.

-

Kinase Interactions: Computational docking studies predict binding to tyrosine kinases involved in cancer pathways .

Comparative Analysis with Analogues

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| (2R)-2-Amino-3-(quinolin-6-yl)PA | Quinolin-6-yl substitution | Neuroprotection, kinase inhibition |

| 2-Aminoquinoline | Lacks amino acid backbone | Antimalarial activity |

| 3-Quinolinecarboxylic acid | Carboxylic acid at position 3 | Antibacterial effects |

The chiral amino acid backbone in (2R)-2-amino-3-(quinolin-6-yl)propanoic acid enhances target specificity compared to simpler quinoline derivatives .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume